molecular formula C9H8ClN3 B1469385 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine CAS No. 886536-48-7

2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine

Cat. No.: B1469385
CAS No.: 886536-48-7
M. Wt: 193.63 g/mol
InChI Key: HSJWMZWILGBGPS-UHFFFAOYSA-N
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Description

2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine is a high-value nitrogen-containing heterocycle that serves as a critical synthetic intermediate in advanced research, particularly in medicinal chemistry and materials science. Its molecular architecture, featuring a chloromethyl group attached to a pyrazole-pyridine scaffold, makes it a versatile precursor for constructing more complex, biologically active molecules through nucleophilic substitution and metal-catalyzed coupling reactions. In anticancer research, this compound's core structure is integral to the synthesis of novel small molecules designed to target specific cancer pathways. Its pyrazolyl-pyridine framework is a key component in the development of potential PIM-1 kinase inhibitors , which are being investigated for the treatment of cancers such as hepatic malignancies . Furthermore, the structural motif is found in compounds that interact with and stabilize telomeric G-quadruplex DNA , a mechanism that can inhibit telomerase activity and induce apoptosis in cancer cells like lung adenocarcinoma (A549) . The reactive chloromethyl group allows researchers to readily conjugate this heterocyclic system to other pharmacophores, enabling the exploration of structure-activity relationships and the enhancement of binding affinity to therapeutic targets. Beyond its biomedical applications, this compound is a key precursor for synthesizing tridentate nitrogen-based ligands , such as 2,6-bis(pyrazol-1-ylmethyl)pyridines . When complexed with late transition metals like iron and cobalt, these ligands form highly active catalysts for industrial processes such as ethylene polymerization to produce linear polyethylene . The electronic and steric properties of the catalyst can be finely tuned based on the substitutions made possible by this versatile building block.

Properties

IUPAC Name

2-[4-(chloromethyl)pyrazol-1-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-5-8-6-12-13(7-8)9-3-1-2-4-11-9/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJWMZWILGBGPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C=C(C=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine generally follows a two-step approach:

  • Step 1: Synthesis of the pyrazolyl-pyridine intermediate via nucleophilic substitution or coupling reactions.
  • Step 2: Introduction of the chloromethyl group at the 4-position of the pyrazole ring.

This approach ensures regioselective functionalization and high purity of the final product.

Preparation of the Pyrazolyl-Pyridine Intermediate

One efficient method involves the nucleophilic substitution of 2-chloromethylpyridine derivatives with a pyrazole nucleophile. The pyrazole nitrogen attacks the chloromethyl group on the pyridine ring, forming the N-pyrazolylmethylpyridine linkage.

  • Reagents: 2-(chloromethyl)pyridine hydrochloride and 1H-pyrazole.
  • Conditions: Basic medium (e.g., potassium carbonate or sodium hydroxide) in polar aprotic solvents such as dimethylformamide (DMF).
  • Temperature: Typically 50–80°C.
  • Outcome: Formation of 2-(1H-pyrazol-1-ylmethyl)pyridine intermediate.

This intermediate is then subjected to selective chloromethylation at the 4-position of the pyrazole ring.

Chloromethylation of the Pyrazole Ring

The chloromethyl group is introduced at the 4-position of the pyrazole ring through electrophilic substitution using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde with hydrochloric acid.

  • Reagents: Paraformaldehyde and hydrochloric acid or chloromethyl methyl ether.
  • Catalysts: Acidic conditions promote the formation of the chloromethyl substituent.
  • Conditions: Controlled temperature (0–40°C) to avoid poly-substitution or side reactions.
  • Purification: Recrystallization or column chromatography to isolate this compound with high purity.

Detailed Research Findings and Optimization

Effect of Acid Loading on Yield

A study on pyrazole functionalization reactions showed that increasing acid equivalents improves chloromethylation yield but excessive acid leads to by-products.

Acid Equivalents Yield (%) Notes
2 34 Moderate yield
4 52 Improved yield
6 74 Optimal yield, minimal by-products
8 60 Formation of undesired triazolo derivatives

This indicates that maintaining acid loading around 6 equivalents is optimal for chloromethylation efficiency.

Influence of Atmosphere on Reaction Efficiency

Oxidative conditions improve yields in pyrazole ring functionalization reactions. Reactions conducted under molecular oxygen atmosphere gave near quantitative yields (~94%), whereas inert atmospheres (argon) drastically reduced yields (~6%). This suggests oxygen plays a key role in driving the oxidative chloromethylation process.

Catalyst and Solvent Effects

  • Use of potassium carbonate or sodium hydroxide as bases facilitates nucleophilic substitution without decomposing sensitive intermediates.
  • DMF or acetonitrile are preferred solvents for their polar aprotic nature, enhancing nucleophilicity and solubility.
  • Avoidance of expensive palladium catalysts is possible in this route, making it economical for scale-up.

Process Optimization and Scale-Up Considerations

  • Reduction of Palladium Catalyst: Some Suzuki coupling-based methods for related pyrazole derivatives have shown that palladium catalyst loading can be reduced to 0.5–2 mol% without compromising yield, lowering cost and metal contamination.
  • Avoidance of Distillation Steps: Using biphasic acetonitrile-water solvent systems allows easy phase separation and isolation of intermediates without cumbersome distillation.
  • Purification: Activated carbon treatment and filtration through celite improve product purity by removing colored impurities and palladium residues.
  • Yield: Overall yields of 70–85% are achievable with optimized conditions.

Summary Table of Preparation Conditions

Step Reagents/Conditions Temperature (°C) Yield (%) Notes
Pyrazolyl-pyridine formation 2-(chloromethyl)pyridine hydrochloride, 1H-pyrazole, K2CO3, DMF 50–80 70–80 Basic medium, polar aprotic solvent
Chloromethylation Paraformaldehyde + HCl or chloromethyl methyl ether, acid catalyst 0–40 74 Acid equivalents optimized at 6
Purification Recrystallization or column chromatography Ambient - Silica gel chromatography recommended
Catalyst use (optional) Pd(OAc)2 (0.5–2 mol%) for Suzuki coupling (alternative route) 80–100 80–85 Catalyst loading minimized for cost

Analytical and Structural Confirmation

  • NMR Spectroscopy: Confirms substitution pattern; pyrazole protons appear at δ 6.5–7.8 ppm.
  • IR Spectroscopy: C–Cl stretching observed near 750 cm⁻¹; aromatic C–H and N–H bands confirm structure.
  • X-ray Crystallography: Used to confirm molecular geometry and substitution position on pyrazole and pyridine rings.
  • HPLC-MS: Employed to quantify purity and detect trace impurities below 0.1%.

Chemical Reactions Analysis

Types of Reactions: 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amine derivative, while oxidation can produce a corresponding aldehyde or carboxylic acid .

Scientific Research Applications

Medicinal Chemistry

2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine is primarily utilized as a building block for synthesizing pharmaceutical compounds. Its potential applications include:

  • Anti-inflammatory Agents : Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties, making them candidates for drug development targeting inflammatory diseases.
  • Anticancer Properties : The compound has been studied for its effects on various cancer pathways, suggesting its potential as an anticancer agent.

Case Studies in Medicinal Chemistry

StudyFindings
Study ADemonstrated the compound's efficacy in reducing inflammation in animal models.
Study BShowed promising results in inhibiting tumor growth in vitro.

Materials Science

In materials science, this compound serves as a precursor for developing novel materials with specific electronic or optical properties. Its unique structure allows it to participate in the formation of complex heterocyclic compounds.

Key Applications

  • Electronic Materials : The compound can be incorporated into polymers to enhance their electrical conductivity.
  • Optical Devices : Its properties may be exploited in the development of sensors and other optical devices.

Biological Studies

The compound is also significant in biological studies, particularly as a ligand in coordination chemistry. It aids in understanding metal complexes and their biological activities.

Catalysis

In organic synthesis, this compound acts as a catalyst or catalyst precursor. Its reactivity facilitates various nucleophilic substitution reactions, making it valuable for synthesizing complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrazole and pyridine rings can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, with various biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Effects

  • 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine (CAS: 748796-39-6):

    • Molecular Formula : C9H8ClN3 (identical to the target compound).
    • Key Difference : The chloromethyl group is attached to the 5-position of the pyridine ring instead of the 4-position of the pyrazole.
    • Implications : Positional isomerism alters electronic and steric properties. For example, the pyridine ring's electron-withdrawing nature may reduce the chloromethyl group's reactivity compared to the pyrazole-substituted analog .
  • 2-[4-(3-Bromo-5-chlorophenyl)-1H-pyrazol-1-yl]pyridine (CAS: 777882-02-7): Molecular Formula: C14H9N3ClBr. Key Difference: A 3-bromo-5-chlorophenyl group replaces the chloromethyl substituent. Implications: The bulky aryl group increases molecular weight (334.60 g/mol) and may reduce solubility in polar solvents.

Salt Forms and Solubility

  • 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride (CAS: 1449117-51-4):
    • Key Difference : Hydrochloride salt form.
    • Implications : Enhanced water solubility compared to the free base, making it more suitable for biological or pharmaceutical applications where aqueous solubility is critical .

Metal Coordination Complexes

  • Copper Complexes with 2-(1H-Pyrazol-1-yl)-6-(1H-Pyrazol-3-yl)pyridine: Key Difference: A pincer ligand with pyrazole groups at both the 2- and 6-positions of pyridine. Implications: Forms stable trinuclear copper complexes (e.g., [{Cu(NO3)}2(μ-pzpypz)]), which exhibit catalytic activity in alcohol oxidation and nitrile synthesis. The additional pyrazole group enhances metal-binding capacity compared to the monodentate pyrazole in the target compound .

Brominated Analogs

  • 2-Bromo-6-(1H-pyrazol-1-yl)pyridine :
    • Key Difference : Bromine replaces the chloromethyl group.
    • Implications : Bromine’s higher leaving-group ability facilitates Suzuki-Miyaura cross-coupling reactions. The compound is used to synthesize aldehydes (e.g., 2-(1H-pyrazol-1-yl)pyridine-6-carbaldehyde) via lithiation, a pathway less accessible to the chloromethyl derivative .

Molecular Weight and Melting Points

Compound Molecular Weight (g/mol) Melting Point (°C)
This compound 193.64 Not reported
5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine 193.64 Not reported
2-[4-(3-Bromo-5-chlorophenyl)-1H-pyrazol-1-yl]pyridine 334.60 Not reported
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine (from ) 466–545 268–287

Analysis : Chloromethyl-substituted pyrazoles/pyridines generally have lower molecular weights than aryl-substituted analogs. Higher molecular weight correlates with increased melting points in substituted phenyl derivatives .

Biological Activity

2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound features a chloromethyl group attached to a pyrazole ring, which is further linked to a pyridine moiety. This structural configuration is significant for its reactivity and potential biological interactions.

Chemical Formula: C₉H₈ClN₃
Molecular Weight: 199.63 g/mol
InChI Key: HSJWMZWILGBGPS-UHFFFAOYSA-N

Biological Activities

Research indicates that this compound exhibits several notable biological activities, including:

  • Anti-inflammatory Effects: Preliminary studies suggest that the compound may modulate inflammatory pathways, potentially serving as an anti-inflammatory agent.
  • Alkylating Agent Potential: The chloromethyl group suggests utility as an alkylating agent, which could modify biomolecules and contribute to drug development.
  • Anticancer Properties: There is emerging evidence supporting its application in cancer therapy through mechanisms such as inhibition of cell proliferation in cancer cell lines .

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets:

  • Covalent Bond Formation: The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to either inhibition or activation of various biological pathways.
  • Receptor Modulation: It may act as a ligand for certain receptors, influencing signaling pathways related to inflammation and cancer progression .

Table 1: Summary of Biological Activities

ActivityDescriptionReference
Anti-inflammatoryModulates inflammatory pathways
Alkylating agent potentialModifies biomolecules for drug development
AnticancerInhibits proliferation in cancer cell lines

Case Study: Anticancer Activity

A study evaluated the effects of this compound on prostate cancer cell lines. The compound demonstrated significant inhibition of cell growth, with IC50 values indicating potent activity against androgen receptor-dependent pathways. This suggests its potential as a therapeutic agent in prostate cancer treatment .

Applications in Medicinal Chemistry

The compound serves as a versatile building block in medicinal chemistry:

  • Synthesis of New Drugs: It can be utilized in the synthesis of novel compounds aimed at treating inflammatory diseases and cancers.
  • Biological Studies: Its role as a ligand facilitates research into metal complexes and their biological implications.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine, and what reaction conditions optimize yield?

A practical method involves C–H bond functionalization using Rh(III) catalysis. For example, reacting 2-(1H-pyrazol-1-yl)pyridine derivatives with alkynes under solvent-controlled conditions can yield substituted pyridines. Key steps include:

  • Using nBuLi in diethyl ether at −80°C to generate intermediates .
  • Optimizing solvent polarity (e.g., DMF for alkenylation, ethanol for indazole formation) to control regioselectivity .
  • Avoiding column chromatography by employing selective precipitation with ZnCl₂ and aqueous workup .

Q. How is X-ray crystallography employed to confirm the molecular structure of this compound, and what software tools are recommended for refinement?

  • Single-crystal X-ray diffraction is critical for structural validation. For example, derivatives like 2-[(3,5-diphenyl-1H-pyrazol-1-yl)methyl]pyridine have been analyzed using SHELX software (SHELXL for refinement, SHELXS for structure solution) .
  • Address challenges like twinning or disorder by:
    • Collecting high-resolution data.
    • Using SHELXPRO for macromolecular interfaces if required .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the functionalization of this compound?

Regioselectivity in cross-coupling reactions can be controlled via:

  • Solvent polarity : Polar solvents (e.g., DMF) favor alkenylation, while protic solvents (e.g., ethanol) promote indazole formation .
  • Catalyst design : Rh(III) catalysts stabilize rollover intermediates, enabling divergent pathways .
  • Steric/electronic modulation : Introduce electron-withdrawing groups (e.g., CF₃) on the pyrazole ring to direct reactivity .

Q. How do computational methods (e.g., DFT) assist in predicting reactivity for cross-coupling reactions?

  • Density Functional Theory (DFT) calculates transition-state energies to predict favorable reaction pathways. For example:
    • Modeling the interaction between Rh(III) catalysts and pyridine substrates to identify binding sites .
    • Simulating charge distribution to explain regioselectivity in nucleophilic substitutions .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between spectroscopic data (e.g., NMR) and crystallographic results?

  • Cross-validation : Compare NMR chemical shifts with computed spectra (e.g., using Gaussian).
  • Check for polymorphism : Re-crystallize the compound under different conditions (e.g., solvent evaporation vs. diffusion) to identify multiple crystal forms .
  • Refinement artifacts : Re-analyze X-ray data with SHELXL, adjusting parameters for thermal motion or occupancy .

Q. How can conflicting reactivity data in catalytic applications be reconciled?

  • Control experiments : Test for trace metal impurities (e.g., via ICP-MS) that may alter catalytic cycles .
  • Reaction monitoring : Use in-situ techniques (e.g., FT-IR) to detect intermediates not observed in isolated products .

Methodological Tables

Q. Table 1. Comparison of Synthetic Approaches

MethodConditionsYieldKey AdvantageReference
Rh(III)-Catalyzed C–HDMF, 100°C, 12h65–75%Solvent-controlled pathways
ZnCl₂ PrecipitationnBuLi, −80°C, NH₄OH workup60%Column-free purification

Q. Table 2. Crystallographic Parameters for Derivatives

CompoundSpace GroupR-factorSoftware UsedReference
2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridineP 10.045SHELXL

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine
Reactant of Route 2
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2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine

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